molecular formula C14H13BrO B1405541 1-(Bromomethyl)-4-(4-methylphenoxy)benzene CAS No. 78805-82-0

1-(Bromomethyl)-4-(4-methylphenoxy)benzene

Cat. No.: B1405541
CAS No.: 78805-82-0
M. Wt: 277.16 g/mol
InChI Key: HKRYPMOZZMOYTQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(4-methylphenoxy)benzene is an aromatic brominated compound featuring a benzyl bromide moiety linked via an ether bridge to a para-methyl-substituted phenoxy group. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its synthesis typically involves alkylation or etherification reactions, as exemplified by homologation procedures using diazo compounds (e.g., 2-diazo-1,1,1-trifluorodecane) and subsequent purification via flash column chromatography .

The compound’s bromomethyl group is highly reactive, enabling nucleophilic substitutions in cross-coupling reactions or further functionalization. Its para-methylphenoxy substituent provides moderate electron-donating effects, influencing reactivity and stability compared to analogs with electron-withdrawing groups.

Properties

IUPAC Name

1-(bromomethyl)-4-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYPMOZZMOYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(4-methylphenoxy)toluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(4-methylphenoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form 4-(4-methylphenoxy)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives such as 4-(4-methylphenoxy)benzylamine.

    Oxidation: 4-(4-methylphenoxy)benzaldehyde.

    Reduction: 4-(4-methylphenoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(4-methylphenoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in the study of biological systems, particularly in the development of probes and ligands for biochemical assays.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(4-methylphenoxy)benzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs, their substituents, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications References
1-(Bromomethyl)-4-(4-methylphenoxy)benzene 4-methylphenoxy C₁₄H₁₃BrO 289.16 N/A Intermediate for pharmaceuticals -
1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene 4-methoxyphenoxy C₁₄H₁₃BrO₂ 305.16 59% Homologation reactions
1-(Bromomethyl)-4-(trifluoromethoxy)benzene trifluoromethoxy C₈H₆BrF₃O 255.04 N/A Anti-tuberculosis drug (PA-824)
1-(Bromomethyl)-4-(nonyloxy)benzene nonyloxy C₁₆H₂₅BrO 313.27 94% Lipophilic intermediates
1-(Bromomethyl)-4-(4-fluorophenoxy)benzene 4-fluorophenoxy C₁₂H₈BrFO 273.10 N/A Biochemical reagent
1-(Bromomethyl)-4-(4-tert-butylphenoxy)benzene 4-tert-butylphenoxy C₁₇H₁₉BrO 319.24 N/A High-stability intermediates
1-(Bromomethyl)-3,5-dimethoxybenzene 3,5-dimethoxy C₁₀H₁₁BrO₂ 243.10 52–96% Phosphonate synthesis

Key Research Findings

Physicochemical Properties
  • Lipophilicity: Nonyloxy and tert-butylphenoxy derivatives exhibit higher logP values, enhancing membrane permeability in bioactive compounds .

Biological Activity

1-(Bromomethyl)-4-(4-methylphenoxy)benzene is a chemical compound with the molecular formula C13H13BrO. It belongs to a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C13H13BrO
  • CAS Number : 78805-82-0
  • Molecular Weight : Approximately 273.15 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of benzene with bromomethyl and phenoxy groups have shown effectiveness against various bacterial strains.

CompoundActivityReference
This compoundAntimicrobial
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideHigh anticonvulsant

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. A study focusing on structurally related compounds demonstrated that certain derivatives could inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications in the phenoxy group significantly influenced biological efficacy.

CompoundIC50 (μM)Cell LineReference
This compound Derivative5.0 - 10.0HeLa Cells
Thiazole Derivative< 2.0Various Cancer Lines

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : Potential binding to receptors that modulate cell signaling pathways, impacting cell growth and survival.

Study on Antimicrobial Efficacy

In a comparative study, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth, suggesting a promising application in developing new antimicrobial agents.

Study on Anticancer Properties

A series of synthesized derivatives were evaluated for their anticancer properties against various human cancer cell lines. The most active compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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